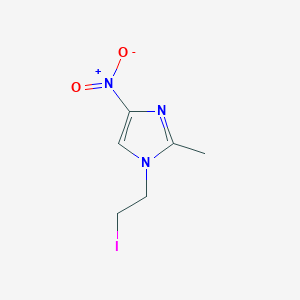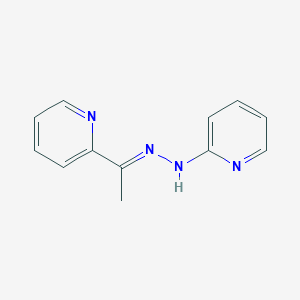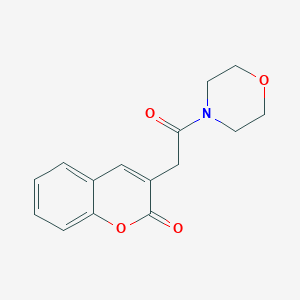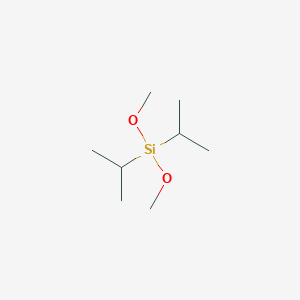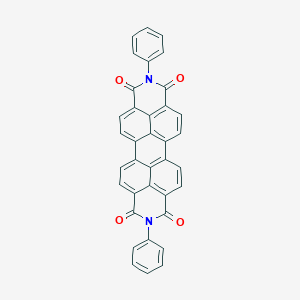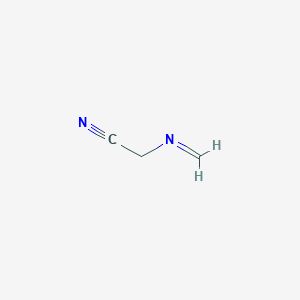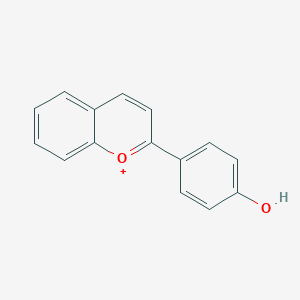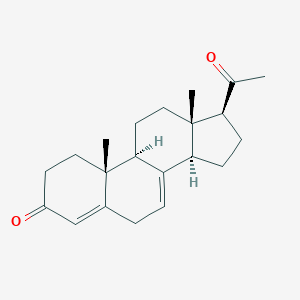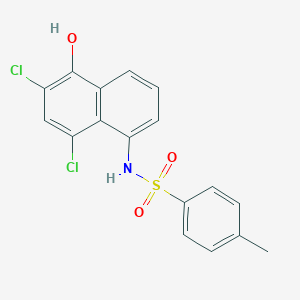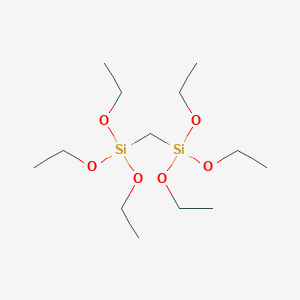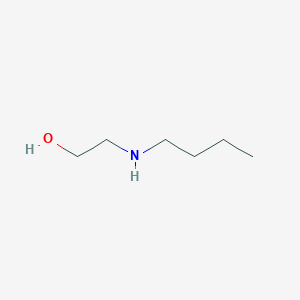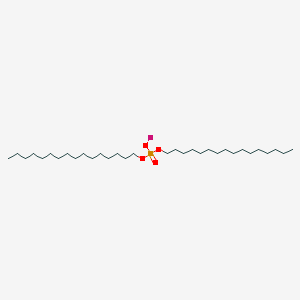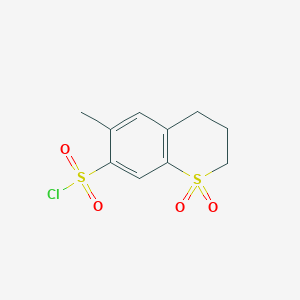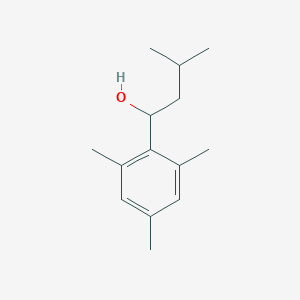
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol is a chemical compound that belongs to the category of tertiary alcohols. It is also known as alpha-terpineol, and it is widely used in the fragrance and flavor industries due to its pleasant aroma and taste. However, the compound has also shown potential in scientific research, particularly in the fields of biochemistry and physiology.
作用机制
The mechanism of action of 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol is not fully understood, but it is believed to act on several biological pathways. The compound has been shown to interact with GABA receptors in the brain, which are responsible for regulating anxiety and stress levels. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
生化和生理效应
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol has been shown to have several biochemical and physiological effects. In animal studies, the compound has been shown to have sedative and anxiolytic properties, reducing anxiety and stress levels. It has also been shown to have anti-inflammatory and antioxidant properties, reducing inflammation and oxidative stress in the body. Additionally, the compound has been investigated for its potential in cancer treatment, with some studies showing that it may have anti-tumor effects.
实验室实验的优点和局限性
One advantage of using 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol in lab experiments is its availability and low cost. The compound is widely used in the fragrance and flavor industries, making it easy to obtain in large quantities. However, one limitation of using the compound is its potential toxicity. While the compound has been shown to be relatively safe in animal studies, it may have adverse effects in humans if used in high doses.
未来方向
There are several future directions for the study of 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol. One potential area of research is its potential in cancer treatment. Further studies are needed to determine the exact mechanism of action and efficacy of the compound in cancer cells. Another area of research is the compound's effects on the central nervous system. More studies are needed to determine the optimal dosage and potential side effects of the compound in humans. Finally, the compound's anti-inflammatory and antioxidant properties may have potential in the treatment of other diseases, such as cardiovascular disease and diabetes.
合成方法
The synthesis of 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol can be achieved through several methods. One of the most common methods is the reduction of alpha-terpinyl acetate with sodium borohydride. Another method involves the isomerization of alpha-pinene oxide with a Lewis acid catalyst such as zinc chloride. The yield of the synthesis process varies depending on the method used, but it typically ranges from 60-80%.
科学研究应用
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol has shown potential in scientific research due to its ability to interact with biological systems. The compound has been studied for its effects on the central nervous system, particularly its sedative and anxiolytic properties. It has also been investigated for its anti-inflammatory and antioxidant properties, as well as its potential in cancer treatment.
属性
CAS 编号 |
16204-64-1 |
|---|---|
产品名称 |
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol |
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
3-methyl-1-(2,4,6-trimethylphenyl)butan-1-ol |
InChI |
InChI=1S/C14H22O/c1-9(2)6-13(15)14-11(4)7-10(3)8-12(14)5/h7-9,13,15H,6H2,1-5H3 |
InChI 键 |
FHPWATCCDJJRHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(CC(C)C)O)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(CC(C)C)O)C |
同义词 |
α-Isobutyl-2,4,6-trimethylbenzyl alcohol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



